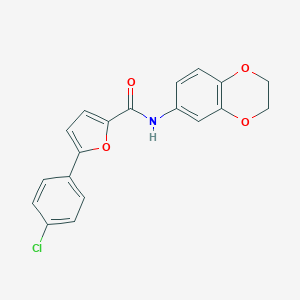

![molecular formula C24H17N3O3 B253052 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a selective activator of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

Mecanismo De Acción

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates the GPR139 receptor, which is coupled to the Gαi/o family of G proteins. Activation of GPR139 leads to inhibition of cAMP production and activation of ERK1/2 signaling. The downstream effects of GPR139 activation are not fully understood, but it has been suggested that it may modulate neurotransmitter release and neuronal excitability.

Biochemical and physiological effects:

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates GPR139 in a concentration-dependent manner, with an EC50 of approximately 0.6 μM. In vivo studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide can penetrate the blood-brain barrier and activate GPR139 in the brain. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to increase wakefulness and reduce REM sleep in rats, suggesting that it may have potential as a wakefulness-promoting agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it is a highly selective activator of the GPR139 receptor, with no significant activity at other G protein-coupled receptors. This makes it a valuable tool for studying the physiological and pharmacological effects of GPR139 activation. One limitation of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it has relatively low potency compared to other G protein-coupled receptor agonists, which may limit its usefulness in some experimental settings.

Direcciones Futuras

There are a number of potential future directions for research on 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One area of interest is its potential as a therapeutic agent for psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a wakefulness-promoting agent, which could have applications in the treatment of sleep disorders and other conditions that affect wakefulness. Further studies are also needed to fully understand the downstream effects of GPR139 activation and to identify potential side effects of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide.

Métodos De Síntesis

The synthesis method for 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide was first described in a patent application by Merck & Co. The method involves the reaction of 2-naphthoic acid with 2-bromo-3-methoxy-N-(3-bromophenyl)benzamide in the presence of a palladium catalyst to form the naphthalene-2-carboxamide core. This intermediate is then reacted with 2-aminooxazole in the presence of a base to form the oxazolo[4,5-b]pyridine ring system. The final product is obtained by treating the oxazolo[4,5-b]pyridine intermediate with 3-bromophenylboronic acid in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It is a selective activator of the GPR139 receptor, which is primarily expressed in the brain. GPR139 has been implicated in a variety of physiological processes, including regulation of mood, appetite, and sleep. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to activate GPR139 in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of psychiatric and neurological disorders.

Propiedades

Nombre del producto |

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |

|---|---|

Fórmula molecular |

C24H17N3O3 |

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17N3O3/c1-29-21-14-16-7-3-2-6-15(16)13-19(21)23(28)26-18-9-4-8-17(12-18)24-27-22-20(30-24)10-5-11-25-22/h2-14H,1H3,(H,26,28) |

Clave InChI |

MCWXGTWNXYGPTR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |

SMILES canónico |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)

![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)

![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)

![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)

![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)

![1-Allyl-3-[2-(3-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252988.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)